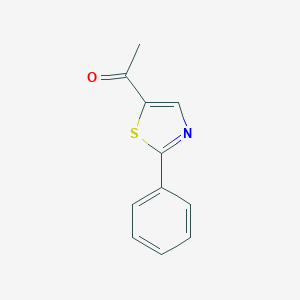

1-(2-苯基-1,3-噻唑-5-基)-1-乙酮

货号 B162731

CAS 编号:

10045-50-8

分子量: 203.26 g/mol

InChI 键: QAJAPTFQPWENFK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone, also known as PTEE, is an organic compound with a wide range of applications in scientific research and development. It has been used in the synthesis of various compounds, as a reagent in organic synthesis, and as a starting material for the preparation of other compounds. PTEE has also been used in studies of biochemical and physiological effects.

科学研究应用

微波辅助合成

- 已开发了一种微波辅助Hantzsch噻唑合成技术,用于从相关的乙酮和硫脲合成N-苯基-4-(6-苯基咪唑[2,1-b]噻唑-5-基)噻唑-2-胺。这种方法展示了1-(2-苯基-1,3-噻唑-5-基)-1-乙酮在促进高效合成过程中的潜力 (Kamila, Mendoza, & Biehl, 2012)。

抗癌研究

- 在抗癌研究中,某些1-(2-苯基-1,3-噻唑-5-基)-1-乙酮的衍生物已经表现出对乳腺癌细胞的显著活性,表明它们作为治疗剂的潜力 (Mahmoud et al., 2021)。

胆碱酯酶抑制剂

- 研究已经集中在合成各种乙酮衍生物以研究它们的抗胆碱酯酶活性,突显了这种化合物在神经学研究中的相关性 (Abu Mohsen等人,2014)。

抗真菌和细胞毒性研究

- 这种化合物的一些衍生物显示出强效的抗念珠菌药物,细胞毒性较弱,表明它们在开发抗真菌疗法方面的潜力 (Kaplancıklı等人,2014)。

杀真菌活性

- 已制备了含氧乙酸或氧(2-硫代噻唑啉-3-基)乙酮基团的新衍生物,其中一些对真菌种类表现出中等的抑制活性,有助于农业杀真菌剂研究 (Liu et al., 2012)。

抗菌和抗氧化评价

- 已进行了从1-(5-甲基-2-苯基-1H-咪唑-4-基)乙酮合成新的咪唑基杂环化合物的研究,展示了显著的抗菌和抗氧化性能,这对于新型抗菌剂的开发至关重要 (Abdel-Wahab, Awad, & Badria, 2011)。

属性

IUPAC Name |

1-(2-phenyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)10-7-12-11(14-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJAPTFQPWENFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346040 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Phenyl-1,3-thiazol-5-yl)-1-ethanone | |

CAS RN |

10045-50-8 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (72.9 mmol) of thiobenzamide and 17.4 g (146 mmol) dimethylformamide dimethyl acetal was stirred at room temperature for 2 hours. The volatiles were evaporated under reduced pressure. The residue was dissolved in ethanol (40 ml). To this solution was added 1.0 g (109 mmol) of chloroacetone and the mixture was stirred at room temperature for 3.5 hours. The reaction mixture was diluted with ethyl acetate and washed twice with aqueous sodium bicarbonate, once with water, once with brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by chromatography on silica gel using 3:97 acetone:hexanes as eluant to give 3.5 g of the title compound (25%). 1H NMR (500 MHz, CDCl3) δ 8.36 (s, 1H), 8.01 (d, 2H), 7.49 (m, 3H), 2.61 (s, 1H).

Name

Yield

25%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)

![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)